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Compound of Interest

Compound Name: SHR5428

Cat. No.: B12394268 Get Quote

In the rapidly evolving landscape of cancer therapeutics, targeting transcriptional dependencies

has emerged as a promising strategy. Cyclin-dependent kinase 7 (CDK7) plays a pivotal role in

regulating both the cell cycle and transcription, making it an attractive target for drug

development. This guide provides a detailed comparison of two prominent CDK7 inhibitors,

SHR5428 and THZ1, for researchers, scientists, and drug development professionals.

At a Glance: Key Differences
Feature SHR5428 THZ1

Mechanism of Action
Selective, noncovalent inhibitor

of CDK7

Covalent inhibitor of CDK7,

also inhibits CDK12 and

CDK13

Binding Site ATP-binding pocket
Covalently modifies Cysteine

312 outside the kinase domain

Oral Bioavailability Orally active
Primarily used in preclinical in

vivo studies via injection

Selectivity
High selectivity over other

CDKs

Also inhibits CDK12 and

CDK13

Development Stage Preclinical
Widely studied in preclinical

research
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Quantitative Data Summary
In Vitro Efficacy: Enzymatic and Cellular Activity

Compound Target Assay Type IC50 Cell Line Reference

SHR5428 CDK7 Enzymatic 2.3 nM - [1][2]

CDK7 Cellular 6.6 nM

MDA-MB-468

(Triple-

Negative

Breast

Cancer)

[1][2]

THZ1 CDK7 Enzymatic 3.2 nM - [3][4][5]

- Cellular 50 nM
Jurkat (T-

ALL)
[3]

- Cellular 0.55 nM
Loucy (T-

ALL)
[3]

In Vivo Efficacy: Xenograft Models
Compound Cancer Model Dosing

Tumor Growth
Inhibition (TGI)

Reference

SHR5428

HCC70 (Breast

Cancer)

Xenograft

3 mg/kg, PO,

daily
39% [2]

10 mg/kg, PO,

daily
61% [2]

30 mg/kg, PO,

daily
83% [2]

THZ1
KOPTK1 (T-ALL)

Xenograft

10 mg/kg, twice

daily

Efficacy

demonstrated
[3]

Pharmacokinetic Parameters of SHR5428 (2 mg/kg, PO)
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Species Cmax AUC T½
Oral
Bioavailabil
ity (F)

Reference

Mouse 116 ng/mL 139 ng/mL·h 0.7 h 32% [2]

Rat 120 ng/mL 556 ng/mL·h 2.6 h 44% [2]

Dog 543 ng/mL 4101 ng/mL·h 4.9 h 92% [2]

Mechanism of Action and Signaling Pathways
Both SHR5428 and THZ1 target CDK7, a key component of the transcription factor IIH (TFIIH)

complex. TFIIH is essential for initiating transcription by RNA polymerase II (RNAP II) and for

nucleotide excision repair. By inhibiting CDK7, these compounds disrupt the phosphorylation of

the C-terminal domain (CTD) of RNAP II, leading to a global downregulation of transcription.

This is particularly detrimental to cancer cells that are highly dependent on the continuous

expression of oncogenes for their survival, a phenomenon known as transcriptional addiction.

Furthermore, CDK7 acts as a CDK-activating kinase (CAK), responsible for activating other

CDKs involved in cell cycle progression, such as CDK1, CDK2, CDK4, and CDK6.[6][7]

Inhibition of this function can lead to cell cycle arrest.

THZ1's covalent binding to a unique cysteine residue outside the active site provides a high

degree of selectivity and potency.[8][9] However, it also exhibits activity against CDK12 and

CDK13, which are also involved in transcriptional regulation.[4][10] In contrast, SHR5428 is a

noncovalent inhibitor designed for high selectivity for CDK7 over other CDKs.[11][12]
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Mechanism of Action of CDK7 Inhibitors
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Mechanism of Action of CDK7 Inhibitors

Experimental Protocols
Cell Viability Assay
To determine the half-maximal inhibitory concentration (IC50) of SHR5428 and THZ1, a

common method is the CellTiter-Glo® Luminescent Cell Viability Assay.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000

cells/well) and allowed to adhere overnight.
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Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., from 0.1

nM to 10 µM) for a specified period (e.g., 72 hours).

Lysis and Luminescence Reading: After incubation, CellTiter-Glo® reagent is added to each

well to lyse the cells and generate a luminescent signal proportional to the amount of ATP

present, which is indicative of the number of viable cells.

Data Analysis: The luminescent signal is read using a microplate reader. The IC50 values

are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting
Western blotting is used to assess the effect of the inhibitors on protein expression and

phosphorylation status.

Cell Lysis: Cells treated with the inhibitors are harvested and lysed in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a BCA

assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene

difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

against target proteins (e.g., phospho-RNAP II CTD, total RNAP II, cleaved PARP, β-actin as

a loading control).

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody. The protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
Animal studies are crucial for evaluating the in vivo efficacy of the compounds.
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Tumor Implantation: Immunocompromised mice (e.g., nude or NOD-SCID) are

subcutaneously injected with a suspension of cancer cells.

Tumor Growth and Randomization: When the tumors reach a certain volume (e.g., 100-200

mm³), the mice are randomized into vehicle control and treatment groups.

Drug Administration: SHR5428 is administered orally (p.o.) once daily, while THZ1 is typically

administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised,

weighed, and may be used for further analysis (e.g., immunohistochemistry).

General Experimental Workflow for Inhibitor Comparison

Data Analysis and Comparison
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General Experimental Workflow

Conclusion
Both SHR5428 and THZ1 are potent inhibitors of CDK7 with demonstrated anti-cancer activity

in preclinical models. The key distinction lies in their mechanism of action, with SHR5428 being

a selective, noncovalent inhibitor and THZ1 being a covalent inhibitor with a broader kinase

profile that includes CDK12 and CDK13. SHR5428's oral bioavailability presents a significant

advantage for clinical development.

The choice between these two compounds for research purposes will depend on the specific

scientific question. THZ1, with its extensive characterization in the literature, serves as an
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excellent tool compound for studying the broader effects of inhibiting transcriptional CDKs.

SHR5428, on the other hand, represents a more clinically translatable candidate due to its

selectivity and favorable pharmacokinetic profile. Further head-to-head studies in various

cancer models are warranted to fully elucidate their comparative efficacy and safety.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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